
2,4-Diethyl-6-nitro-3-propylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diethyl-6-nitro-3-propylquinoline is a heterocyclic aromatic compound with the molecular formula C16H20N2O2 It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethyl-6-nitro-3-propylquinoline can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by acids or bases and proceeds through a cyclization mechanism to form the quinoline ring .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic systems and green chemistry principles to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity in the large-scale production of quinoline compounds .
化学反応の分析
Types of Reactions: 2,4-Diethyl-6-nitro-3-propylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, aryl halides, nucleophiles.
Cyclization: Acid or base catalysts, elevated temperatures.
Major Products:
Reduction: 2,4-Diethyl-6-amino-3-propylquinoline.
Substitution: Various alkyl or aryl-substituted quinolines.
Cyclization: Fused quinoline derivatives.
科学的研究の応用
2,4-Diethyl-6-nitro-3-propylquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Diethyl-6-nitro-3-propylquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities .
類似化合物との比較
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Primaquine: Another antimalarial agent with a quinoline structure.
Uniqueness: 2,4-Diethyl-6-nitro-3-propylquinoline is unique due to its specific substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
2,4-diethyl-6-nitro-3-propylquinoline |
InChI |
InChI=1S/C16H20N2O2/c1-4-7-13-12(5-2)14-10-11(18(19)20)8-9-16(14)17-15(13)6-3/h8-10H,4-7H2,1-3H3 |
InChIキー |
LSGTXDWPAWLMDQ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N=C1CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


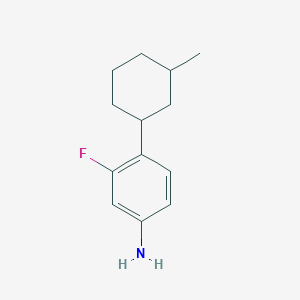
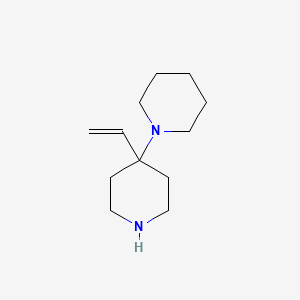
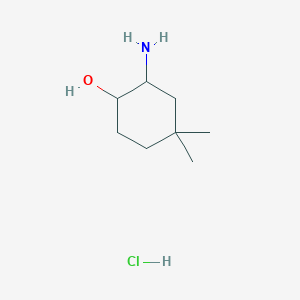
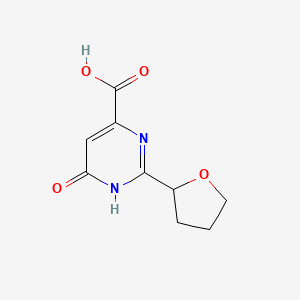

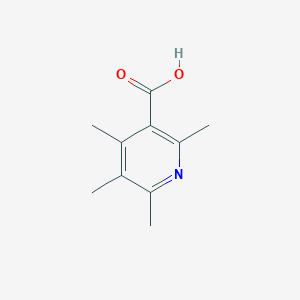
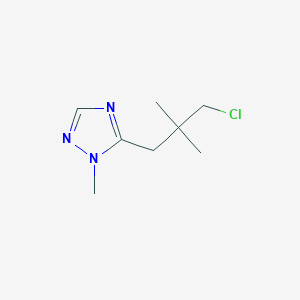



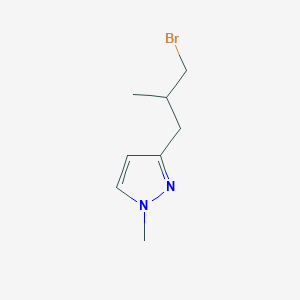

![ethyl 3-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride](/img/structure/B13206686.png)

